![molecular formula C9H15ClO5P+ B14657178 {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium CAS No. 53722-24-0](/img/structure/B14657178.png)
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium is a chemical compound known for its unique structure and properties. It is classified as a type of chemical entity and has a molecular mass of approximately 269.034 daltons .
Méthodes De Préparation
Analyse Des Réactions Chimiques
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxides.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chloroacetyl group is replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding acids and alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions .
Applications De Recherche Scientifique
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular components at the molecular level .
Comparaison Avec Des Composés Similaires
Similar compounds to {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium include:
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium: This compound has an ethoxymethoxy group instead of a methoxypropoxy group.
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium: This compound features an ethoxypropoxy group, differing slightly in structure and properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
53722-24-0 |
|---|---|
Formule moléculaire |
C9H15ClO5P+ |
Poids moléculaire |
269.64 g/mol |
Nom IUPAC |
1-(2-chloroacetyl)oxyprop-2-enyl-(1-methoxypropoxy)-oxophosphanium |
InChI |
InChI=1S/C9H15ClO5P/c1-4-8(13-3)15-16(12)9(5-2)14-7(11)6-10/h5,8-9H,2,4,6H2,1,3H3/q+1 |
Clé InChI |
YXVUDBYNMFLBTD-UHFFFAOYSA-N |
SMILES canonique |
CCC(OC)O[P+](=O)C(C=C)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


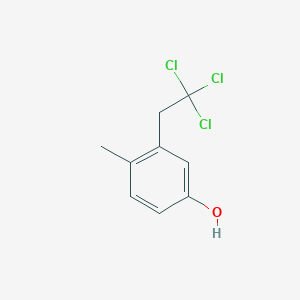

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)



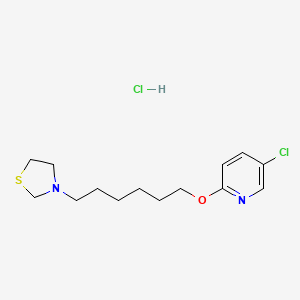
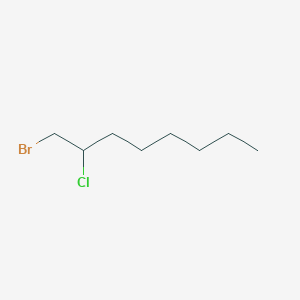
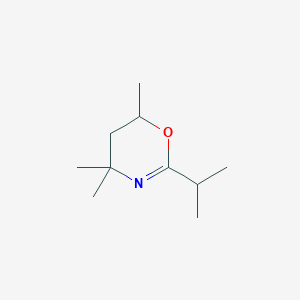

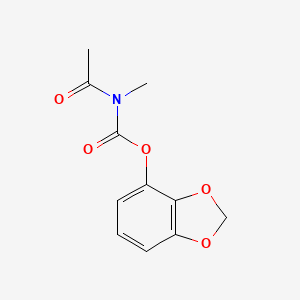
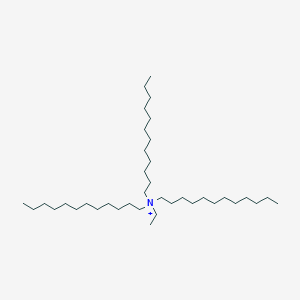
![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
